Tricholine citrate is a chemical compound with the molecular formula C21H47N3O10 and a CAS number of 546-63-4. It is formed by the esterification of choline with citric acid, resulting in a compound that possesses lipotropic properties. This compound is primarily utilized in the medical field for its therapeutic effects, particularly in the management of hepatic disorders and conditions related to high cholesterol levels. Tricholine citrate acts as a bile acid binding agent, facilitating the excretion of cholesterol and promoting liver health .
Tricholine citrate acts as a bile acid binding agent in the digestive system []. Bile acids aid fat digestion and absorption. By binding bile acids, tricholine citrate promotes their excretion, prompting the liver to produce more bile acids using cholesterol. This can potentially lower blood cholesterol levels [].
In fatty liver disease, tricholine citrate might improve liver function by promoting bile flow and reducing fat accumulation in the liver []. However, more research is needed to fully understand its mechanism in this context.
Information on the toxicity of tricholine citrate is limited. Studies suggest it's generally well-tolerated, but some individuals may experience gastrointestinal side effects like diarrhea or constipation []. As with any new compound, further research is needed to establish a complete safety profile.
Tricholine citrate is synthesized through a reaction between choline and citric acid. The process typically involves heating the two reactants under controlled conditions to promote esterification. The general reaction can be represented as follows:
This reaction highlights the formation of tricholine citrate alongside water as a byproduct. The specific conditions such as temperature and pH can significantly influence the yield and purity of the final product .
Tricholine citrate exhibits several biological activities, primarily due to its role in lipid metabolism. It has been shown to exert lipotropic effects, which help in the mobilization of fat from the liver, thus preventing fatty liver disease. Additionally, it plays a role in enhancing bile production, which aids in digestion and absorption of dietary fats. The compound has also been indicated for use in treating asthma symptoms by improving respiratory function through its effects on lipid metabolism .
The synthesis of tricholine citrate can be achieved through various methods, including:
Tricholine citrate is utilized in several applications:
Research indicates that tricholine citrate may interact with various medications and biological systems:
Tricholine citrate shares similarities with several other compounds that are involved in lipid metabolism and liver health. Here are some notable comparisons:
Compound | Structure | Unique Properties |
---|---|---|
Choline | C5H14NO | Essential nutrient for neurotransmission |
Citric Acid | C6H8O7 | Key metabolic intermediate in the Krebs cycle |
Phosphatidylcholine | C22H47NO8P | Major component of cell membranes |
Inositol | C6H12O6 | Involved in cell signaling |
Uniqueness of Tricholine Citrate:
Tricholine citrate’s history is intertwined with the discovery of choline, first isolated by Adolph Strecker in 1862 from bile. Initially termed neurine by Oscar Liebreich in 1865, it was later identified as choline, a precursor to acetylcholine. The synthesis of choline derivatives, including tricholine citrate, emerged in the mid-20th century, driven by research into lipid metabolism and hepatoprotective agents. Eugene Kennedy’s 1954 work on phosphatidylcholine biosynthesis further contextualized choline’s metabolic role.
IUPAC Name: 2-Hydroxyethyl(trimethyl)azanium; 2-hydroxypropane-1,2,3-tricarboxylate.
Molecular Formula: C₆H₅O₇·3C₅H₁₄NO or C₂₁H₄₇N₃O₁₀.
Molecular Weight: 501.6 g/mol.
Physical Properties:
Property | Value |
---|---|
CAS Number | 546-63-4 |
Density (65% solution) | 1.175–1.185 g/cm³ |
Boiling Point | 309.6°C (at 760 mmHg) |
Flash Point | 155.2°C |
Tricholine citrate is a lipotropic agent, aiding hepatic fat metabolism by enhancing phosphatidylcholine synthesis. It also serves as a bile acid-binding agent, reducing serum cholesterol via enterohepatic circulation modulation. Clinically, it improves liver function markers (e.g., bilirubin) in hepatic steatosis.
Tricholine citrate is a trimeric salt comprising three choline cations (C₅H₁₄NO⁺) and one citrate anion (C₆H₅O₇³⁻). Choline’s quaternary ammonium group and citrate’s tricarboxylic structure enable synergistic interactions in lipid emulsification and cellular signaling.